ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of hydrazine derivatives and carboxylic acid esters.
Introduction of aromatic groups: The aromatic groups can be introduced through various substitution reactions, often involving halogenated aromatic compounds and suitable nucleophiles.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic groups and triazole ring can also interact with various receptors, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 1-(4-bromophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate: Similar structure but has a bromine atom instead of a chlorine atom.
Ethyl 1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide: Similar structure but has a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of aromatic groups and the presence of the ethyl ester, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-(1H-indol-3-yl)-4-(4-methylphenyl)-3H-1,2,4-triazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c1-3-33-26(32)24-29-31(20-14-10-18(27)11-15-20)25(30(24)19-12-8-17(2)9-13-19)22-16-28-23-7-5-4-6-21(22)23/h4-16,25,28H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKJXJPDHGLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(N1C2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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